

Spectroscopic and Synthetic Profile of 1H-Benzimidazole-2-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: 1H-Benzimidazole-2-acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Benzimidazole-2-acetic acid**, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document collates available spectroscopic information and provides detailed experimental protocols for the synthesis and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **1H-Benzimidazole-2-acetic acid**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3624	O-H stretching vibration
3230	N-H stretching vibration
1722	C=O stretching vibration

Source:[1]

Table 2: Chromatographic and Physical Data

Parameter	Value
Melting Point	240-242 °C
TLC Rf Value	0.42 (Toluene:Ethyl Acetate:Formic Acid = 5:4:1)

Source:[1]

Note: Comprehensive ^1H NMR, ^{13}C NMR, Mass Spectrometry, and UV-Vis spectroscopic data for **1H-Benzimidazole-2-acetic acid** is not readily available in the public domain. The information provided for ^1H NMR of a related compound can be used for comparative purposes.

Table 3: ^1H NMR Data for 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic Acid (Reference Compound)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.76–7.71	m	2H	Aromatic Protons
7.68–7.64	m	1H	Aromatic Proton
7.57–7.53	m	1H	Aromatic Proton
7.41–7.35	m	2H	Aromatic Protons
7.28–7.20	m	2H	Aromatic Protons
5.06	s	2H	-CH ₂ - (acetic acid moiety)

Solvent: DMSO-d₆, Spectrometer: 500 MHz. Source:[2][3]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of **1H-Benzimidazole-2-acetic acid** and its derivatives.

Synthesis of 1H-Benzimidazole-2-acetic acid

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative[4].

Procedure:

- A mixture of o-phenylenediamine and a suitable dicarboxylic acid derivative (e.g., malonic acid) is heated, often in the presence of a dehydrating agent like polyphosphoric acid or under acidic conditions.
- Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the crude product.
- The crude **1H-Benzimidazole-2-acetic acid** is then purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product[1].

Spectroscopic Analysis Protocols

Sample Preparation:

- Dissolve 5-10 mg of the purified **1H-Benzimidazole-2-acetic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube[5].
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition (¹H and ¹³C NMR):

- Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. A spectral width of 0-220 ppm is common.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid, dry **1H-Benzimidazole-2-acetic acid** sample directly onto the ATR crystal of the FTIR spectrometer.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Sample Preparation (Electrospray Ionization - ESI):

- Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- The solution may be further diluted with the mobile phase solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote ionization).
- Filter the solution to remove any particulate matter before introduction into the mass spectrometer[6].

Data Acquisition:

- Acquire the mass spectrum using an ESI source in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the deprotonated molecule $[\text{M}-\text{H}]^-$.
- Scan a mass range appropriate for the expected molecular weight of **1H-Benzimidazole-2-acetic acid** (176.17 g/mol).

Sample Preparation:

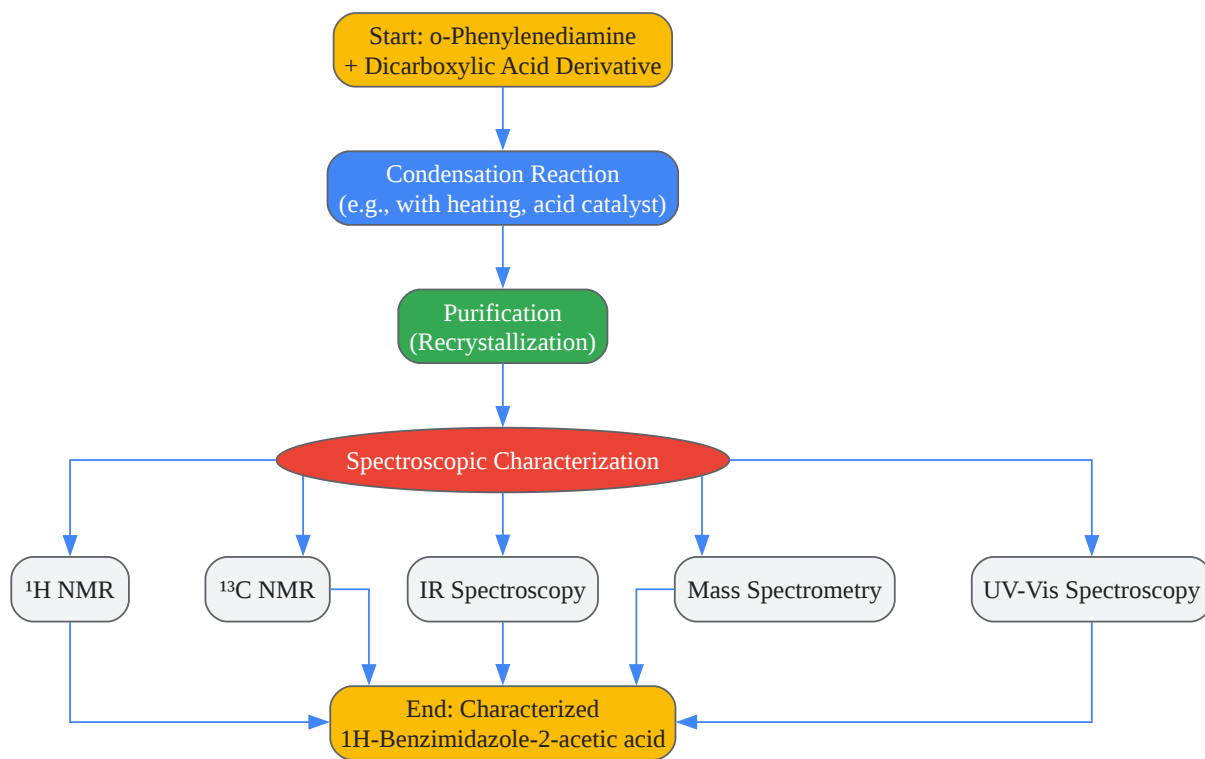
- Prepare a stock solution of **1H-Benzimidazole-2-acetic acid** in a UV-grade solvent (e.g., ethanol or methanol).
- Dilute the stock solution to a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

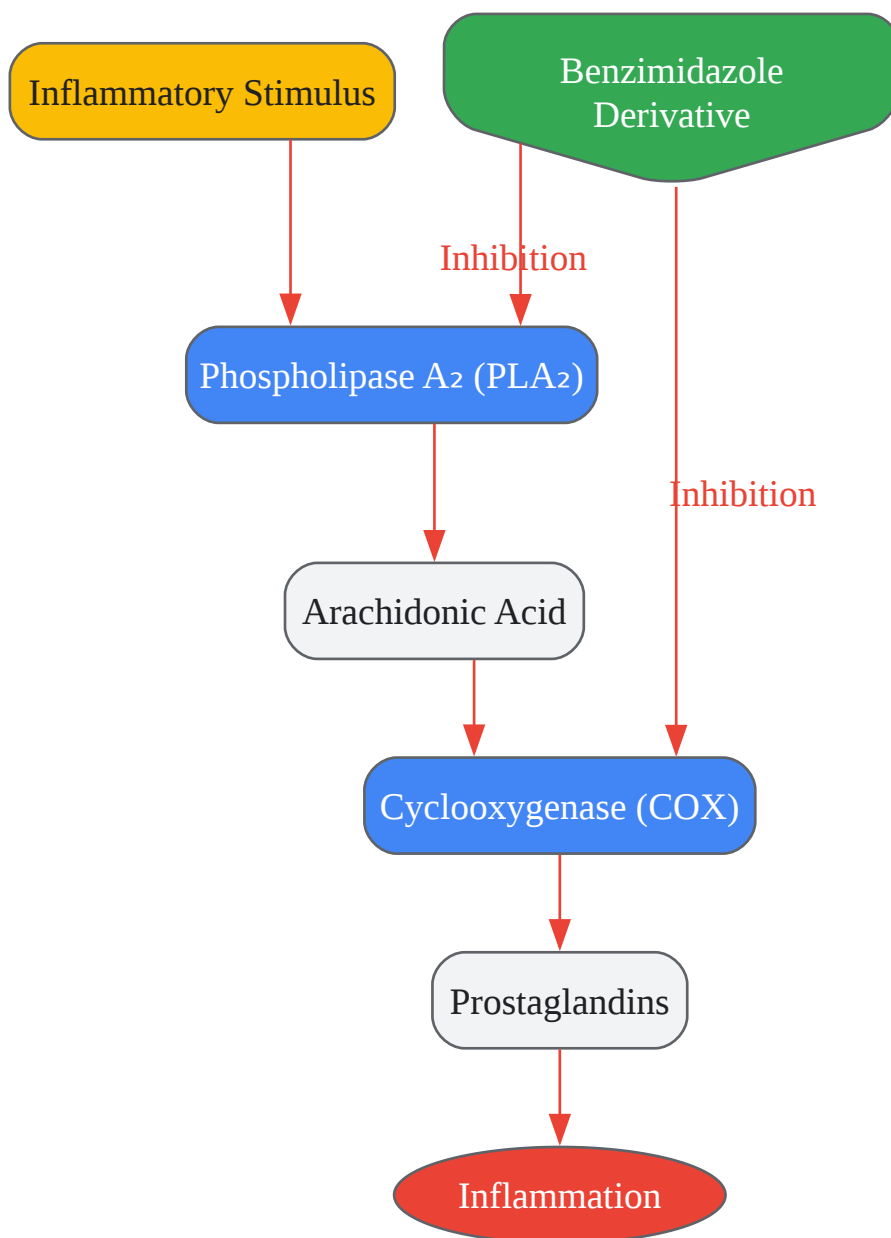
Data Acquisition:

- Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
- Use the pure solvent as a blank to obtain a baseline correction.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of **1H-Benzimidazole-2-acetic acid**.





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